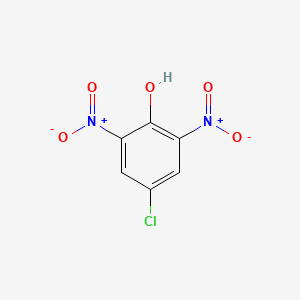

4-Chloro-2,6-dinitrophenol

Description

The exact mass of the compound 4-Chloro-2,6-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2,6-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,6-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESYALTWUAFAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058978 | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-87-9 | |

| Record name | 4-Chloro-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2,6-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular and Crystal Structure of 4-Chloro-2,6-dinitrophenol: A Comprehensive Crystallographic Guide

Executive Summary

Understanding the precise spatial arrangement of highly substituted aromatic compounds is critical for rational drug design, materials science, and physical organic chemistry. 4-Chloro-2,6-dinitrophenol (C₆H₃ClN₂O₅) is a prime model for studying steric hindrance, intramolecular hydrogen bonding, and electronic delocalization. This technical guide provides an in-depth analysis of its molecular architecture and details the field-proven crystallographic protocols required to isolate and validate its solid-state structure.

Chemical Context and Molecular Architecture

4-Chloro-2,6-dinitrophenol (CAS: 88-87-9) is characterized by a high degree of electron withdrawal due to the presence of two nitro groups and a para-chloro substituent. This electronic configuration makes it a 1[1], exhibiting an experimental pKa of approximately 2.97 at 25°C[2].

In the solid state, the steric interplay between these bulky substituents dictates a highly specific molecular geometry:

-

Aromatic Planarity: The central aromatic ring is exceptionally flat, exhibiting a root-mean-square (r.m.s.) deviation of merely 0.007 Å[3].

-

Nitro Group Torsion: To minimize steric repulsion while maximizing electronic conjugation, the two nitro groups adopt divergent orientations. One nitro substituent remains nearly coplanar with the aromatic ring (dihedral angle of 3(1)°), whereas the second is significantly twisted out of the plane (dihedral angle of 36(1)°)[1].

-

Intramolecular Hydrogen Bonding: The coplanar nitro group actively participates in an intramolecular hydrogen bond with the adjacent phenolic hydroxyl group. This interaction locks the conformation and generates a stable six-membered pseudo-ring, crystallographically defined as an 3[3].

Caption: Structural topology and intramolecular hydrogen bonding in 4-chloro-2,6-dinitrophenol.

Crystallographic Profiling and Data Presentation

The compound crystallizes in the monoclinic crystal system within the non-centrosymmetric P2₁ space group[1]. The quantitative parameters derived from X-ray diffraction are summarized below to provide a baseline for computational modeling and phase identification.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical Formula | C₆H₃ClN₂O₅ |

| Molecular Weight | 218.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

| Unit Cell Dimensions | a = 7.4700(19) Å, b = 5.8973(15) Å, c = 9.952(2) Å |

| Cell Angle | β = 109.939(6)° |

| Volume | 412.13(18) ų |

| Z (Molecules/Unit Cell) | 2 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 0.46 mm⁻¹ |

Table 2: Hydrogen-Bond Geometry

| Interaction (D—H⋯A) | D—H (Å) | H⋯A (Å) | D⋯A (Å) | Angle D—H⋯A (°) |

| O3—H3⋯O4 | 0.84(6) | 1.82(4) | 2.563(6) | 146(7) |

(Data aggregated and verified from IUCr crystallographic reports[1])

Experimental Workflow: Crystallization and X-Ray Diffraction

To ensure scientific integrity, the experimental protocol must be treated as a self-validating system. The following methodology details not just the how, but the causality behind each procedural step required to solve the crystal structure of 4-chloro-2,6-dinitrophenol.

Caption: Workflow for the crystallization and X-ray diffraction analysis of 4-chloro-2,6-dinitrophenol.

Step-by-Step Methodology

Step 1: Solvent Selection and Dissolution

-

Action: Suspend commercially available 4-chloro-2,6-dinitrophenol in high-purity methanol.

-

Causality: Methanol is chosen as the crystallization solvent because its protic nature effectively solvates the highly polar nitro and hydroxyl groups, breaking down amorphous aggregates without inducing chemical degradation.

Step 2: Thermodynamic Crystal Growth

-

Action: Allow the methanolic solution to undergo slow evaporation at a controlled ambient temperature of 293 K[1].

-

Causality: Slow evaporation maintains the system near equilibrium. This thermodynamic control provides the molecules sufficient time to arrange into their lowest-energy crystalline lattice (P2₁ space group), thereby preventing rapid precipitation which leads to twinning or defect formation.

Step 3: Crystal Harvesting and Optical Validation

-

Action: Isolate the resulting 1[1]. Select a single crystal of optimal dimensions (e.g., 0.24 × 0.21 × 0.18 mm) using a polarized light microscope.

-

Causality: A crystal must extinguish light uniformly under cross-polarizers to confirm it is a single domain. Proper sizing ensures the crystal is entirely bathed in the X-ray beam while minimizing absorption errors.

Step 4: X-Ray Data Collection

-

Action: Mount the crystal on a diffractometer (e.g., Rigaku RAPID-AUTO) and irradiate with Mo Kα radiation (λ = 0.71073 Å) at 293 K[1].

-

Causality: Molybdenum radiation is selected over Copper because its shorter wavelength significantly reduces X-ray absorption (μ = 0.46 mm⁻¹), yielding higher resolution data at higher diffraction angles, which is vital for accurately locating the electron density of the hydrogen atoms involved in the S(6) motif.

Step 5: Structure Solution, Refinement, and Self-Validation

-

Action: Solve the phase problem using direct methods (SHELXS97) and refine the structure using full-matrix least-squares on F² (SHELXL97). Treat hydrogen atoms using a mixture of independent and constrained refinement[1].

-

Causality & Validation: Direct methods rely on statistical relationships between intensities to build the initial model. The refinement iteratively minimizes the difference between observed and calculated data. The protocol is self-validating: an R-factor of 0.051 (R[F² > 2σ(F²)]) and a Goodness-of-Fit (S) of 1.01 confirm the model's accuracy. Furthermore, because the crystal belongs to a non-centrosymmetric space group, the calculation of the Flack parameter (0.14 ± 0.14) mathematically validates the absolute structural assignment[1].

References

-

IUCr Journals - 4-Chloro-2,6-dinitrophenol. Acta Crystallographica Section E. URL:[Link]

-

ResearchGate - (PDF) 4-Chloro-2,6-dinitrophenol. URL:[Link]

Sources

4-Chloro-2,6-dinitrophenol (CAS 88-87-9): A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Applications

Executive Summary

4-Chloro-2,6-dinitrophenol (CAS: 88-87-9) is a highly substituted, electron-deficient phenolic compound utilized extensively in advanced organic synthesis, radical chemistry, and toxicological research[1]. Characterized by its distinct structural motif—a central hydroxyl group flanked by two ortho-nitro groups and a para-chloro substituent—the molecule exhibits unique electronic properties, including pronounced acidity and lipophilicity[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. This guide explores the causality behind its physicochemical behavior, provides a field-proven and self-validating synthetic protocol, and details its mechanistic role in both materials science and biological systems.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of 4-Chloro-2,6-dinitrophenol are fundamentally dictated by the interplay of its substituents. The strong electron-withdrawing nature of the two nitro (-NO2) groups and the chlorine (-Cl) atom significantly alters the electron density of the aromatic ring.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Registry Number | 88-87-9 | [1] |

| Molecular Formula | C6H3ClN2O5 | [1] |

| Molecular Weight | 218.55 g/mol | [1] |

| Monoisotopic Mass | 217.97305 Da | [1] |

| Melting Point | 81 °C | [3] |

| Density | ~1.74 g/cm³ | [3] |

| pKa (at 25 °C) | 2.97 | [2] |

| XLogP3 (Lipophilicity) | 1.7 | [1] |

| Topological Polar Surface Area | 112 Ų | [1] |

Electronic Effects and Acidity (Causality Analysis)

Unsubstituted phenol has a pKa of approximately 10. In stark contrast, 4-Chloro-2,6-dinitrophenol exhibits a pKa of 2.97, making it a relatively strong organic acid[2].

The Causality: When the hydroxyl proton is dissociated, the resulting phenoxide anion must be stabilized to favor the forward dissociation reaction. The two ortho-nitro groups and the para-chloro group stabilize this anion through synergistic mechanisms:

-

Inductive Effect: The highly electronegative nitrogen, oxygen, and chlorine atoms pull electron density away from the phenoxide oxygen through the σ-bonds.

-

Resonance Delocalization: The π-system of the aromatic ring allows the negative charge of the phenoxide oxygen to be delocalized directly onto the oxygen atoms of the ortho-nitro groups.

Because of this precise pKa and its distinct colorimetric shift upon deprotonation, 4-Chloro-2,6-dinitrophenol is frequently employed as a highly reliable indicator acid for determining the pKa of other compounds in non-aqueous solvents via spectroscopic titration[4].

Experimental Synthesis Protocol

The synthesis of 4-Chloro-2,6-dinitrophenol is typically achieved through the direct electrophilic aromatic nitration of 4-chlorophenol[5].

Methodological Rationale

Nitration of highly activated aromatic rings (like phenols) can be violently exothermic. Using a standard "mixed-acid" (HNO3/H2SO4) system often leads to destructive over-oxidation, ring cleavage, or tar formation.

The Solution: By utilizing glacial acetic acid as the solvent, the reaction is significantly moderated[5]. Acetic acid dilutes the nitric acid, acts as a thermal sink, and provides a polar, protic environment that facilitates the electrophilic substitution without promoting runaway oxidative side reactions.

Step-by-Step Nitration Workflow

Note: This protocol is a self-validating system. The visual transition from a dark-orange mixture to a light-yellow precipitate serves as an intrinsic indicator of successful dinitration and product crystallization.

-

Preparation: In a well-ventilated fume hood, dissolve 4-chlorophenol (0.350 mol) in 300 mL of glacial acetic acid at room temperature[5].

-

Electrophilic Addition: Slowly add nitric acid (1.49 mol, ~4.25 equivalents to ensure complete ortho-dinitration) dropwise to the solution[5]. Caution: The addition is exothermic; control the rate to prevent solvent boiling.

-

Thermal Maturation: Heat the resulting dark-orange mixture to 75 °C and maintain stirring for exactly 30 minutes[5]. This specific temperature ensures the kinetic energy is sufficient to overcome the activation barrier for the second nitration event without causing degradation.

-

Quenching: Pour the hot reaction mixture directly onto 400 mL of crushed ice[5]. The sudden drop in temperature and change in solvent polarity will force the highly insoluble 4-Chloro-2,6-dinitrophenol to crash out of solution.

-

Isolation: Collect the resulting light-yellow solid via vacuum filtration[5].

-

Purification: Wash the filter cake thoroughly with cold distilled H2O to remove residual acetic and nitric acids, then dry in air[5].

Fig 1. Stepwise synthesis workflow of 4-Chloro-2,6-dinitrophenol via nitration.

Applications and Biological Activity

Materials Science: Precursor to Radical Conductors

In advanced materials chemistry, 4-Chloro-2,6-dinitrophenol serves as a critical building block for synthesizing semiquinone-bridged bisdithiazolyl radicals[5]. The synthesis involves reducing the dinitrophenol to a diaminophenol using Sn/HCl, followed by a double Herz cyclization with sulfur monochloride[5]. The resulting radicals exhibit strong intermolecular oxygen-to-sulfur (CO···SN) interactions, generating rigid, tightly packed π-stacks that function as neutral radical conductors with a large electronic bandwidth[5].

Toxicology: Oxidative Phosphorylation Uncoupling

Halogenated mononitrophenols and dinitrophenols have been extensively studied by organizations like the Great Lakes Fishery Commission for their selective toxicity profiles[6].

Mechanistic Causality: 4-Chloro-2,6-dinitrophenol acts as a classic uncoupler of oxidative phosphorylation[6]. Because it is a lipophilic weak acid (XLogP3 = 1.7)[1], it easily crosses the inner mitochondrial membrane in its protonated state. Once in the alkaline mitochondrial matrix, it deprotonates. The lipophilic anion then diffuses back across the membrane to the intermembrane space, where it picks up another proton.

This continuous cycling effectively shuttles protons across the membrane, bypassing ATP synthase. The dissipation of the proton motive force completely halts ATP production while simultaneously triggering a massive, futile increase in oxygen consumption and elevating the basal metabolic rate, ultimately leading to cellular asphyxiation[6].

Fig 2. Mechanistic pathway of oxidative phosphorylation uncoupling by nitrophenols.

Safety, Handling, & Environmental Impact

Due to its biological activity and chemical structure, 4-Chloro-2,6-dinitrophenol requires strict adherence to laboratory safety protocols.

| Hazard Category | Details & Precautionary Measures | Reference |

| GHS Classification | Acute toxicity - Oral, Category 4 (H302: Harmful if swallowed). | [2] |

| Regulatory Class | Classified under Explosives for certain workplace safety compliances due to the polynitrated aromatic ring. | [7] |

| PPE Requirements | Chemical-resistant gloves, safety glasses/goggles, protective clothing, and respiratory protection if aerosolized. | [7] |

| Storage | Store in a cool, dry, well-ventilated area. Keep containers tightly closed and away from incompatible materials (strong oxidizers/bases). | [7] |

| Disposal | Must be disposed of as special hazardous waste by a licensed disposal company, typically via a chemical incinerator equipped with an afterburner and scrubber. | [8] |

References

-

PubChem - 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 URL:[Link]

-

Journal of the American Chemical Society (ACS Publications) - Semiquinone-Bridged Bisdithiazolyl Radicals as Neutral Radical Conductors URL:[Link]

-

The Royal Society of Chemistry (RSC) - Supplementary Information: Titration and pKa Determination URL:[Link]

-

Great Lakes Fishery Commission - The relation between molecular structure and biological activity among mononitrophenols containing halogens URL:[Link]

-

HazComFast - 4-Chloro-2,6-dinitrophenol (CAS 88-87-9) - Safety Data URL:[Link]

-

Chemsrc - Safety Datasheet & Disposal Information URL:[Link]

Sources

- 1. 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 88-87-9 CAS MSDS (4-CHLORO-2,6-DINITROPHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glfc.org [glfc.org]

- 7. hazcomfast.com [hazcomfast.com]

- 8. CAS#:870064-73-6 | 6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one | Chemsrc [chemsrc.com]

Structural, Synthetic, and Mechanistic Profiling of 4-Chloro-2,6-dinitrophenol: A Comprehensive Technical Guide

As drug development and agrochemical research increasingly rely on highly functionalized nitroaromatic intermediates, understanding the precise physicochemical behavior of these compounds is paramount. This whitepaper provides an in-depth technical analysis of 4-chloro-2,6-dinitrophenol , bridging its fundamental nomenclature with advanced crystallographic insights, modern green-chemistry synthesis protocols, and its mechanistic role as a mitochondrial uncoupler.

Nomenclature and Physicochemical Identity

The systematic nomenclature of nitroaromatic compounds is critical for regulatory compliance, structural identification, and predicting pharmacokinetics. According to standard chemical conventions, the IUPAC name for this compound is [1].

In industrial and historical literature, researchers may encounter several field-recognized synonyms. These include 2,6-Dinitro-4-chlorophenol , Phenol, 4-chloro-2,6-dinitro- , and the National Cancer Institute identifier NSC 6212 [1].

To facilitate rapid cross-referencing for assay development, the core quantitative data for this compound is summarized below.

Table 1: Physicochemical and Structural Properties

| Property | Value | Analytical Significance |

| IUPAC Name | 4-chloro-2,6-dinitrophenol | Standardized structural identification[1]. |

| CAS Registry Number | 88-87-9 | Primary identifier for regulatory databases[2]. |

| Molecular Formula | C₆H₃ClN₂O₅ | Defines stoichiometry for synthetic yield calculations[2]. |

| Molecular Weight | 218.55 g/mol | Critical for precise molarity in biological assays[2]. |

| pKa (at 25°C) | 2.97 | Dictates ionization state at physiological pH[2]. |

| Topological Polar Surface Area | 112 Ų | Influences membrane permeability and lipophilicity[1]. |

| Hydrogen Bond Acceptors | 5 | Determines potential for target-protein binding[1]. |

Structural Validation via X-Ray Crystallography

Understanding the 3D conformation of 4-chloro-2,6-dinitrophenol is essential for predicting its reactivity and biological receptor interactions. Single-crystal X-ray diffraction studies reveal that the core aromatic ring is almost perfectly planar, with a root-mean-square deviation of just 0.007 Å[3].

The Causality of Conformation: Despite the planar core, the two nitro substituents exhibit distinct spatial orientations due to competing steric and electronic factors. One nitro group is nearly coplanar with the aromatic ring (dihedral angle = 3°), while the second nitro group is significantly twisted out of plane (dihedral angle = 36°)[4].

This asymmetry is not random; it is driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) group and the proximal oxygen of the coplanar nitro group (O–H…O distance ~2.57 Å)[4]. This interaction generates a highly stable, six-membered S(6) graph-set motif [3]. By internally masking the polar -OH group, this intramolecular bond lowers the compound's pKa and significantly enhances its lipophilicity—a critical factor for its ability to permeate biological membranes.

Chemical Synthesis: Green Polynitration Workflow

Traditional nitration of chlorophenols often requires harsh, highly corrosive conditions (e.g., fuming nitric and sulfuric acids), which pose severe safety and environmental risks. A modern, field-proven methodology utilizes a radical-mediated polynitration of 4-chlorophenylboronic acid under photochemical conditions[5].

The Causality of Experimental Choices:

-

Substrate Selection: 4-Chlorophenylboronic acid acts as a pre-functionalized scaffold. The boronic acid moiety facilitates ipso-substitution, directing the nitration precisely to the ortho positions relative to the hydroxyl group that forms during the reaction.

-

Catalyst & Oxidant: Dipotassium peroxodisulfate (K₂S₂O₈) acts as a strong oxidant, generating sulfate radical anions. These radicals oxidize the copper catalyst (CuNO₃·3H₂O), which serves as the nitrating agent source, generating nitronium equivalents ( NO2+ ) or nitrogen dioxide radicals ( NO2∙ ) in situ[5].

-

Photochemical Activation: A 40 W blue LED provides the specific activation energy required to initiate the radical cascade without causing the thermal degradation typically seen in highly nitrated phenols[5].

Step-by-Step Protocol: Photochemical Synthesis

This protocol is a self-validating system; the transition from a boronic acid to a dinitrophenol can be tracked via TLC or LC-MS by monitoring the disappearance of the starting material.

-

Reaction Assembly: In a quartz reaction tube, combine 4-chlorophenylboronic acid (0.5 mmol, 1.0 equiv), CuNO₃·3H₂O (1.5 mmol, 3.0 equiv), and K₂S₂O₈ (1.5 mmol, 3.0 equiv)[5].

-

Atmospheric Control: Add 5 mL of anhydrous acetonitrile (MeCN) under a strict nitrogen atmosphere. Note: Purging with N₂ is critical to prevent unwanted oxidation by atmospheric oxygen, which quenches the radical intermediates.

-

Irradiation: Stir the mixture at 70 °C inside a light reactor equipped with a 40 W blue LED for 20 hours[5].

-

Workup: Once complete, evaporate the reaction mixture under reduced pressure to yield a crude residue[5].

-

Purification: Isolate the target compound using silica gel column chromatography (eluent: hexane/ethyl acetate = 8:1). This standardizes the purity of the final product, yielding approximately 81% of 4-chloro-2,6-dinitrophenol[5].

Photochemical synthesis workflow for 4-chloro-2,6-dinitrophenol via radical polynitration.

Mechanistic Role in Biological Systems: Mitochondrial Uncoupling

In pharmacological and toxicological research, 4-chloro-2,6-dinitrophenol is recognized for its profound effect on cellular bioenergetics. Like its structural analog 2,4-dinitrophenol (DNP), it functions as a potent uncoupler of oxidative phosphorylation in mitochondria[6].

The Causality of Uncoupling: The compound's efficacy as a protonophore is directly linked to its specific pKa of 2.97[2]. In the highly acidic environment of the mitochondrial intermembrane space (IMS), a significant fraction of the molecule becomes protonated. The intramolecular hydrogen bonding (the S(6) motif discussed in Section 2) masks the polarity of the -OH group, rendering the protonated molecule highly lipophilic.

This lipophilicity allows it to easily diffuse across the hydrophobic inner mitochondrial membrane (IMM). Upon reaching the slightly alkaline mitochondrial matrix, the molecule deprotonates. The resulting phenolate anion is stabilized by the strong electron-withdrawing effects of the chloro and nitro groups, allowing the negative charge to be highly delocalized. This delocalization permits the anion to cross back through the IMM into the IMS. This continuous, futile cycling dissipates the proton motive force, bypassing ATP synthase and releasing cellular energy as heat (thermogenesis)[6].

Mechanism of mitochondrial uncoupling by 4-chloro-2,6-dinitrophenol across the IMM.

References

-

Ng, Seik Weng. "4-Chloro-2,6-dinitrophenol." Acta Crystallographica Section E: Crystallographic Communications. (2010). ResearchGate.[Link]

-

Ng, Seik Weng. "4-Chloro-2,6-dinitrophenol (Crystal Structure Data)." Acta Crystallographica Section E. (2010). ResearchGate.[Link]

-

Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report." EPA.[Link]

-

PubChem. "4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952." National Center for Biotechnology Information.[Link]

Sources

- 1. 4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-CHLORO-2,6-DINITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Health and safety hazards of dinitrophenols

This technical whitepaper provides a comprehensive analysis of the health and safety hazards associated with 2,4-Dinitrophenol (DNP), detailing its mechanism of toxicity, occupational handling requirements, and standardized in vitro methodologies for assessing its bioenergetic disruption.

2,4-Dinitrophenol (CAS: 51-28-5) is a synthetic organic compound historically utilized in the manufacture of dyes, wood preservatives, and explosives[1]. In the 1930s, DNP was widely prescribed as a weight-loss agent due to its profound ability to increase the basal metabolic rate; however, it was banned by the FDA in 1938 following reports of severe toxicity, fatal hyperthermia, and cataract formation[2][3]. Today, DNP remains a chemical of significant concern in occupational settings and toxicological research due to its narrow therapeutic index and severe acute toxicity[1].

Mechanism of Toxicity: Oxidative Phosphorylation Uncoupling

The primary hazard of DNP stems from its function as a protonophore—a lipophilic weak acid that readily crosses the inner mitochondrial membrane[4].

In a healthy cell, the electron transport chain (ETC) pumps protons out of the mitochondrial matrix, creating an electrochemical gradient (proton motive force) that drives ATP synthase to produce ATP[4]. DNP disrupts this self-regulating system. It binds protons in the acidic intermembrane space, diffuses across the lipid bilayer, and releases them into the alkaline matrix[4]. This action collapses the proton gradient, entirely bypassing ATP synthase[2].

Because the ETC attempts to restore the collapsed gradient, oxygen consumption increases dramatically, but the energy normally captured as ATP is instead dissipated as waste heat[2][5]. This causality explains the classic clinical presentation of DNP poisoning: uncontrolled hyperthermia, tachycardia, diaphoresis, and rapid depletion of cellular energy stores[2].

Diagram 1: Mechanism of mitochondrial uncoupling and heat dissipation by 2,4-Dinitrophenol.

Quantitative Hazard Profile and Toxicokinetics

DNP exposure can occur via inhalation, ingestion, or dermal absorption[6]. The chemical is highly toxic across all routes, and its physical state dictates specific laboratory safety protocols.

Table 1: Physicochemical Properties and Toxicity Metrics of 2,4-Dinitrophenol

| Parameter | Value / Description | Clinical / Safety Implication |

| Lethal Dose (Human) | ~14 to 43 mg/kg (Oral)[7] | Extremely narrow margin of safety; acute ingestion can be rapidly fatal. |

| Explosion Hazard | Highly explosive when dry[7] | Must be moistened with 15-35% water for safe transport and storage[7][8]. |

| Target Organs | Kidneys, heart, CNS, liver[7] | Systemic energy failure leads to multi-organ toxicity and seizures[6]. |

| Chronic Effects | Cataracts, maculopapular dermatitis[7] | Prolonged low-dose exposure damages visual organs and skin integrity[7][9]. |

| Environmental Half-life | ~500 days in water[10] | Persistent environmental pollutant requiring specialized hazardous waste disposal[7][10]. |

Occupational Safety and Engineering Controls

Due to its explosive nature when dry, DNP must never be allowed to desiccate[7]. If spilled, the material must be kept wet and cleaned using spark-proof tools[7]. Personnel must utilize chemical splash goggles, protective nitrile/neoprene gloves, and work exclusively within a certified fume hood to prevent inhalation of toxic dust or aerosols[7][11].

Experimental Protocol: In Vitro Assessment of DNP Toxicity

To study the bioenergetic disruption caused by DNP, researchers frequently employ in vitro assays measuring Oxygen Consumption Rate (OCR) and cell viability (MTT assay)[4][12][13]. The following protocol outlines a self-validating system for assessing DNP toxicity in prostate cancer cell lines (e.g., LNCaP), ensuring causality between mitochondrial uncoupling and cell death is accurately measured.

Step-by-Step Methodology

Phase 1: Cell Culture and Preparation

-

Seed LNCaP cells in a 96-well plate at a density of 1.5×105 cells/mL in medium supplemented with 10% Fetal Bovine Serum (FBS)[12].

-

Incubate at 37°C with 5% CO₂ until 70–80% confluence is achieved[12]. Rationale: Sub-confluent cells ensure exponential growth, providing a highly active metabolic baseline for uncoupling assessment.

Phase 2: DNP Treatment and Controls 3. Prepare a stock solution of 2,4-DNP in DMSO. Dilute in culture media to achieve a final testing concentration of 100 µM (a concentration established to be within the IC60–80 range for LNCaP cells)[12]. 4. Self-Validation Control: Include a vehicle control (DMSO only) to establish baseline viability, and a positive control (e.g., a known cytotoxic agent like doxorubicin) to validate assay sensitivity[12]. 5. Incubate the treated cells for 48 hours[12].

Phase 3: MTT Viability Assay 6. Remove the drug-containing media and add MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well[12]. 7. Incubate for 3 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. DNP-induced ATP depletion halts this process[12]. 8. Remove the MTT solution and dissolve the formazan crystals in DMSO[12]. 9. Measure absorbance at 570 nm using a microplate reader. Normalize data against the vehicle control to determine relative cell viability.

Diagram 2: Standardized in vitro workflow for assessing DNP-induced cytotoxicity.

Sources

- 1. Dinitrophenol (DNP) Fatality Associated with a Falsely Elevated Salicylate Level: a Case Report with Verification of Laboratory Cross Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 3. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2,4-DINITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. agilent.com [agilent.com]

- 10. epa.gov [epa.gov]

- 11. westliberty.edu [westliberty.edu]

- 12. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aaem.pl [aaem.pl]

An In-depth Technical Guide to the Environmental Fate and Degradation of Nitrophenols

Foreword

Nitrophenols (NPs) represent a class of aromatic organic compounds that are both environmentally pervasive and toxicologically significant. Their widespread use in the synthesis of pharmaceuticals, pesticides, dyes, and explosives has led to their distribution across various environmental matrices, including soil, water, and air.[1][2][3] The inherent stability conferred by the nitro group on the aromatic ring makes many nitrophenols recalcitrant to natural degradation processes, posing a persistent threat to ecosystems and human health.[1][4] The U.S. Environmental Protection Agency (EPA) has consequently listed several nitrophenolic compounds as priority pollutants, necessitating robust methods for their detection and remediation.[3][5][6]

This technical guide is designed for researchers, environmental scientists, and professionals in drug development who encounter nitrophenols in their work. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the environmental behavior of these compounds. We will explore their journey through the environment, delve into the intricate biochemical and chemical pathways of their degradation, and present validated experimental protocols for their analysis and remediation. The causality behind experimental design and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Section 1: Physicochemical Properties and Environmental Entry

The environmental behavior of a contaminant is fundamentally governed by its physicochemical properties. Nitrophenols are crystalline solids, typically colorless to yellow, with properties that dictate their partitioning between air, water, and soil.[7][8][9]

1.1 Key Physicochemical Characteristics

Understanding properties like water solubility, vapor pressure, and the acid dissociation constant (pKa) is critical for predicting environmental fate. 4-Nitrophenol (4-NP), for instance, has a pKa of 7.15, meaning it will exist predominantly as the anionic, highly water-soluble 4-nitrophenolate ion in neutral to alkaline waters.[10] This property significantly influences its mobility in aquatic systems and its bioavailability to microorganisms.

| Property | 2-Nitrophenol | 4-Nitrophenol | Reference(s) |

| CAS Number | 88-75-5 | 100-02-7 | [8] |

| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ | [11] |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol | [11] |

| Appearance | Light yellow solid | Colorless to light yellow solid | [7] |

| Water Solubility | 2.1 g/L (20 °C) | 11.6 g/L (20 °C) | [10][11] |

| pKa | 7.23 | 7.15 | [10] |

| log P (Octanol-Water) | 1.79 | 1.95 | [10] |

| Vapor Pressure | 0.01 mmHg (25 °C) | 0.00007 mmHg (25 °C) | [11] |

1.2 Sources and Environmental Release

Nitrophenols are not naturally occurring; their presence in the environment is a direct result of human activity.[7][12] Major release pathways include:

-

Industrial Effluents: Manufacturing of dyes, pigments, pharmaceuticals, and rubber chemicals are primary sources.[12][13]

-

Agricultural Runoff: They are used in the synthesis of fungicides and pesticides, and 4-nitrophenol is a known degradation product of the insecticide parathion.[7][12]

-

Atmospheric Deposition: Formed from photochemical reactions of aromatic compounds in vehicle exhaust with nitrogen oxides.[8][12][14]

Once released, nitrophenols partition into different environmental compartments. Their low vapor pressures mean they are less likely to persist in the atmosphere for long-range transport, but they can be subject to photolysis and wet/dry deposition.[12][14] The primary reservoirs for nitrophenols are water and soil.[7]

Section 2: Environmental Fate and Transport

The journey of nitrophenols through the environment is a dynamic process involving transport and transformation. The dominant processes vary significantly between air, water, and soil.

Caption: Overview of the entry and fate of nitrophenols in the environment.

-

In Air: The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days, with photolysis and deposition being the primary removal mechanisms.[12][14]

-

In Water: In surface waters exposed to sunlight, both photolysis and biodegradation are significant degradation processes.[12] The half-life in freshwater can range from one to eight days but may be much longer in seawater or deeper waters with less light penetration.[12]

-

In Soil: Biodegradation is the most critical fate process in soil.[12] Degradation rates are highly dependent on conditions; the half-life of 4-nitrophenol can be a few days in aerobic topsoil but extend to over 40 days in deeper, anaerobic subsoils.[12] Their water solubility can also lead to leaching into groundwater, where degradation is significantly slower.[7]

Section 3: Mechanisms of Degradation

The degradation of nitrophenols can proceed through biotic (microbial) or abiotic (chemical/photochemical) pathways. Understanding these mechanisms is essential for developing effective remediation strategies.

3.1 Microbial Biodegradation

Bioremediation is often considered a cost-effective and environmentally friendly approach to managing nitrophenol contamination.[1][4] Bacteria, in particular, have evolved sophisticated enzymatic machinery to mineralize these compounds. Two primary aerobic pathways have been extensively characterized for 4-nitrophenol.

-

The Hydroquinone (HQ) Pathway: Predominantly found in Gram-negative bacteria, this pathway involves the initial mono-oxygenation of 4-NP to form 1,4-benzoquinone, which is subsequently reduced to hydroquinone (HQ). The aromatic ring of HQ is then cleaved by a dioxygenase enzyme.[15][16]

-

The 1,2,4-Benzenetriol (BT) Pathway: Common in Gram-positive bacteria like Rhodococcus, this pathway begins with the hydroxylation of 4-NP to 4-nitrocatechol. A second monooxygenase removes the nitro group (as nitrite) to form 1,2,4-benzenetriol (BT), which then undergoes ring cleavage.[15]

Under anaerobic conditions, the degradation typically starts with the reduction of the electron-withdrawing nitro group to form intermediates like 4-hydroxylaminophenol and ultimately 4-aminophenol.[12][17]

Caption: The two major aerobic microbial degradation pathways for 4-nitrophenol.

3.2 Abiotic Degradation and Advanced Oxidation Processes (AOPs)

For environments where bioremediation is slow or for treating high-concentration industrial effluents, abiotic methods are highly effective.

-

Photodegradation: Direct absorption of sunlight, particularly UV radiation, can break down nitrophenols in surface waters. This process contributes significantly to their natural attenuation.[8][12]

-

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies based on the generation of extremely powerful and non-selective hydroxyl radicals (•OH).[18] These radicals can rapidly mineralize nitrophenols into CO₂, H₂O, and inorganic ions.

-

Fenton and Photo-Fenton: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺ or Fe³⁺), with or without UV light, to generate •OH radicals. The photo-Fenton process is often cited as one of the most efficient methods for destroying nitrophenols.[5][18][19]

-

UV/TiO₂ Photocatalysis: This heterogeneous AOP uses a semiconductor catalyst (titanium dioxide) which, upon UV irradiation, generates electron-hole pairs that react with water to produce •OH radicals.[20] A key advantage is the complete suppression of toxic nitroaromatic byproducts that can sometimes form in other AOPs.[21][22]

-

Gamma Radiolysis: High-energy gamma radiation can also degrade nitrophenols effectively. However, a critical consideration is that treatment with insufficient doses can produce intermediate byproducts that are more toxic than the parent compound.[23][24]

-

Caption: Simplified mechanism of hydroxyl radical generation in the Photo-Fenton process.

| Degradation Method | Typical Efficiency | Key Advantage | Key Consideration | Reference(s) |

| Microbial Degradation | Variable (High with acclimated consortia) | Cost-effective, sustainable | Can be slow, sensitive to toxicity and environmental conditions | [1][25] |

| Photodegradation | Moderate in surface waters | Natural attenuation process | Limited by light penetration | [12] |

| Photo-Fenton | >95% | Very rapid and effective | Requires acidic pH, sludge disposal | [5][18] |

| UV/TiO₂ | >90% | No toxic byproducts, catalyst is reusable | Catalyst separation can be a challenge | [21][22] |

| Gamma Radiation | >85% | Effective for a range of concentrations | Potential for more toxic intermediates at low doses | [23][24] |

Section 4: Field-Proven Experimental Protocols

This section provides validated, step-by-step methodologies for the analysis and degradation of nitrophenols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.

4.1 Protocol: Quantification of 4-Nitrophenol in Water by UV-Visible Spectrophotometry

This protocol leverages the pH-dependent chromophoric properties of 4-nitrophenol. The deprotonated 4-nitrophenolate ion exhibits a strong yellow color with an absorbance maximum around 400 nm, which is absent in the protonated form.[10][26] This provides a simple, rapid, and cost-effective method for quantification.

Causality: The choice of a strong base (e.g., NaOH) is to ensure the complete and stoichiometric conversion of 4-NP to the colored 4-nitrophenolate, making the absorbance directly proportional to the total 4-NP concentration. The method is self-validating through the generation of a linear standard curve.

-

1. Preparation of Standard Curve:

-

Prepare a 100 mg/L primary stock solution of 4-nitrophenol in deionized water.

-

From the stock, prepare a series of calibration standards (e.g., 1, 2, 5, 10, 15, 20 mg/L) in volumetric flasks.

-

To a 3 mL aliquot of each standard, add 100 µL of 1 M NaOH to raise the pH and develop the yellow color.

-

Measure the absorbance of each standard at 400 nm using a spectrophotometer, using deionized water with NaOH as a blank.

-

Plot absorbance versus concentration. The resulting graph should be linear (R² > 0.99).

-

-

2. Sample Analysis:

-

Filter the environmental water sample (e.g., through a 0.45 µm syringe filter) to remove suspended solids.

-

Take a 3 mL aliquot of the filtered sample.

-

Add 100 µL of 1 M NaOH.

-

Measure the absorbance at 400 nm.

-

Determine the concentration of 4-nitrophenol in the sample using the equation of the line from the standard curve.

-

4.2 Protocol: Laboratory-Scale Biodegradation Assessment

This protocol is designed to determine if a specific microbial culture or an environmental inoculum is capable of degrading a target nitrophenol.

Causality: Providing the nitrophenol as the sole source of carbon and energy creates a strong selective pressure. Only microorganisms capable of utilizing the compound will proliferate. The uninoculated control is crucial to account for any abiotic degradation (e.g., photolysis from ambient light), ensuring that observed loss is due to biological activity.

Caption: Experimental workflow for assessing the microbial degradation of 4-nitrophenol.

-

1. Media Preparation:

-

Prepare a sterile Mineral Salts Medium (MSM) containing essential nutrients (N, P, K, trace elements) but lacking a carbon source.

-

Prepare a sterile stock solution of the target nitrophenol.

-

Aseptically add the nitrophenol stock to the MSM to achieve the desired final concentration (e.g., 50 mg/L).

-

-

2. Experimental Setup:

-

Dispense the nitrophenol-containing MSM into at least two sets of sterile flasks (e.g., 250 mL flasks with 100 mL medium). One set will be the test group, the other the abiotic control.

-

Inoculate the test flasks with the microbial culture or environmental sample (e.g., 1% v/v).

-

The control flasks remain uninoculated.

-

-

3. Incubation and Sampling:

-

Incubate all flasks under controlled conditions (e.g., 30°C on an orbital shaker at 150 rpm).

-

At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw a small sample from each flask.

-

Centrifuge the samples to pellet the cells and analyze the supernatant for the remaining nitrophenol concentration using an appropriate analytical method (Protocol 4.1 or HPLC).

-

-

4. Data Interpretation:

-

Plot the concentration of nitrophenol versus time for both test and control flasks.

-

A significant decrease in concentration in the test flasks compared to the minimal or no change in the control flasks confirms biodegradation.

-

Section 5: Concluding Remarks

The environmental fate and degradation of nitrophenols are complex subjects, driven by the interplay of the compounds' inherent chemical properties and the diverse biotic and abiotic processes present in the environment. While microbial biodegradation represents a sustainable, long-term solution for in-situ remediation, advanced oxidation processes provide powerful and rapid ex-situ treatment options for highly contaminated industrial waste streams. The choice of an appropriate remediation strategy must be informed by a thorough understanding of the contamination scenario, including the specific nitrophenol isomers present, their concentrations, and the characteristics of the environmental matrix. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers working to monitor and mitigate the environmental impact of these priority pollutants.

References

-

Trapido, M., & Kallas, J. (2000). Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. ResearchGate. [Link]

-

Kaur, J., & Singhal, S. (2014). Advanced Oxidation Processes for the Degradation and Detoxification of 4-Nitrophenol. ResearchGate. [Link]

-

Wang, C. C., Lee, C. M., & Kuan, C. H. (2006). Biodegradation of p-Nitrophenol by Aerobic Granules in a Sequencing Batch Reactor. Applied and Environmental Microbiology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Public Health Statement for Nitrophenols. ATSDR. [Link]

-

Parrino, V., et al. (2021). Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. ATSDR. [Link]

-

Yadav, M., & Singh, J. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. Biotechnology for Biofuels and Bioproducts. [Link]

-

Kimura, N., Kitagawa, W., & Kamagata, Y. (2012). Biodegradation of Nitrophenol Compounds. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement: 2-NITROPHENOL 4-NITROPHENOL. GovInfo. [Link]

-

Yadav, M., & Singh, J. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Environmental Biology and Agricultural Sciences. [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Nitrophenols | ToxFAQs™. ATSDR. [Link]

-

Sahoo, P. K., et al. (2023). Comparison of different advanced oxidation processes for 2-nitrophenol degradation. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Arora, P. K. (2012). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. ATSDR. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Nitrophenol. PubChem. [Link]

-

Dzengel, J., Theurich, J., & Bahnemann, D. W. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

-

Zhang, Z., et al. (2024). Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017. Ecotoxicology and Environmental Safety. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols - Chapter 4. ATSDR. [Link]

-

Wang, Y., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers in Microbiology. [Link]

-

S, S., & P, S. (2023). Adsorptive Removal of Nitrophenols from Water by Biomass-Derived Carbon Nano-Onions. Industrial & Engineering Chemistry Research. [Link]

-

Australian and New Zealand Environment and Conservation Council (ANZECC). (2000). 4-Nitrophenol in freshwater and marine water. Water Quality Australia. [Link]

-

National Center for Biotechnology Information. (2022). Toxicological Profile for Nitrophenols - Relevance to Public Health. NCBI Bookshelf. [Link]

-

S, H., et al. (2020). Photocatalytic Degradation of Nitro Phenol: A Continuous Study in a TiO2 Film Coated Photo Reactor. AIP Conference Proceedings. [Link]

-

Dzengel, J., Theurich, J., & Bahnemann, D. W. (1999). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. [Link]

-

Al-Attar, A., & Al-Tawfiq, R. (2017). Decomposition byproducts induced by gamma radiation and their toxicity: the case of 2-nitrophenol. Journal of Environmental Science and Health, Part A. [Link]

- Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol.

-

Ntsendwana, B., et al. (2018). p-Nitrophenol determination and remediation: an overview. Reviews in Analytical Chemistry. [Link]

-

Česlová, L., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules. [Link]

-

Nikolaou, V., et al. (2022). Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. Dalton Transactions. [Link]

-

Li, J., et al. (2019). Degradation of p-Nitrophenol in Soil by Dielectric Barrier Discharge Plasma. ResearchGate. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways for 4-nitrophenol based on this study. ResearchGate. [Link]

-

ResearchGate. (n.d.). Physico-chemical characteristics of nitrophenols. ResearchGate. [Link]

-

Kumar, R., et al. (2022). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

-

Sivagami, K., & Sakthivel, T. (2018). Degradation of p-Nitrophenol by thermally activated persulfate in soil system. ResearchGate. [Link]

-

Al-Attar, A., & Al-Tawfiq, R. (2018). Decomposition byproducts induced by gamma radiation and their toxicity: the case of 2-nitrophenol. PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Cheméo. [Link]

-

Santhosh, C., et al. (2020). Catalytic Degradability of p-Nitrophenol Using Ecofriendly Silver Nanoparticles. Nanomaterials. [Link]

-

Wang, Y., et al. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. PMC. [Link]

-

Nyholm, N., Lindgaard-Jørgensen, P., & Hansen, N. (1984). Biodegradation of 4-nitrophenol in standardized aquatic degradation tests. Ecotoxicology and Environmental Safety. [Link]

-

Serrà, A., et al. (2020). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 5. ijcrt.org [ijcrt.org]

- 6. scispace.com [scispace.com]

- 7. llojibwe.org [llojibwe.org]

- 8. Nitrophenols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 11. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. 4-Nitrophenol in freshwater and marine water [waterquality.gov.au]

- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

- 17. Bioremediation of Nitroaromatic Compounds | IntechOpen [intechopen.com]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. lib3.dss.go.th [lib3.dss.go.th]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Decomposition byproducts induced by gamma radiation and their toxicity: the case of 2-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]

Biological Activity of Substituted Dinitrophenols: From Toxicity to Targeted Metabolic Therapeutics

Executive Summary

Substituted dinitrophenols (DNPs) are classical uncouplers of mitochondrial oxidative phosphorylation. Historically marginalized in clinical settings due to a notoriously narrow therapeutic window and severe off-target toxicity (e.g., fatal hyperthermia), these compounds are currently experiencing a renaissance in modern drug development. By deeply understanding their structure-activity relationships (SAR) and leveraging advanced targeted delivery systems, researchers are now successfully harnessing their metabolic-modulating properties. This whitepaper provides an in-depth technical analysis of the biological activity of substituted DNPs, detailing the causality behind experimental evaluation methods and outlining self-validating protocols for formulating safer, next-generation mitochondrial uncouplers.

Mechanism of Action: Mitochondrial Uncoupling

The core biological activity of substituted DNPs lies in their function as lipophilic protonophores. Within the eukaryotic cell, they embed themselves into the inner mitochondrial membrane (IMM) and transport protons from the intermembrane space into the mitochondrial matrix.

This action directly dissipates the proton motive force generated by the Electron Transport Chain (ETC), effectively uncoupling substrate oxidation from ATP production[1]. Because ATP synthase is bypassed, the energy typically captured in the terminal phosphate bond of ATP is instead released as heat. To compensate for the drop in intracellular ATP, the cell accelerates the oxidation of carbon substrates (lipids and carbohydrates), which is the mechanistic basis for DNP's profound weight-loss and insulin-sensitizing effects.

Mitochondrial uncoupling pathway mediated by substituted dinitrophenols.

Structure-Activity Relationships (SAR) & Biological Activity

The biological efficacy of a substituted DNP is not merely determined by the concentration of the phenol in the aqueous medium, but strictly by the amount dissolved within the mitochondrial lipid phase[2]. Consequently, lipophilicity (LogP) and the acid dissociation constant (pKa) are the master regulators of uncoupling activity.

Altering the substituents on the dinitrophenol ring fundamentally shifts its pharmacokinetic profile. For example, adding alkyl groups (e.g., 4-isooctyl-2,6-dinitrophenol) increases lipid solubility, which can enhance uncoupling potency but may also increase non-specific membrane disruption (toxicity).

Table 1: Physico-chemical Properties and Biological Activity of Selected DNPs

| Compound | Substituent | Lipophilicity (LogP) | Primary Biological Effect | Toxicity Profile |

| 2,4-Dinitrophenol (DNP) | None | ~1.67 | Baseline uncoupling, metabolic rate increase | High systemic toxicity, hyperthermia[1] |

| 4,6-Dinitro-o-cresol (DNOC) | Methyl | ~2.12 | Potent uncoupler, agricultural pesticide | Extremely toxic, cataracts, fatal hyperthermia[3] |

| 2,4-DNP-C6 | Hexyl ester | ~4.50 | Sustained ATP inhibition, prodrug | Reduced peak toxicity, liposome compatible[4] |

| OPC-163493 | Novel scaffold | N/A | Liver-targeted uncoupling | Broad therapeutic window, high safety margin[5] |

Overcoming the Narrow Therapeutic Window: Formulation Strategies

The FDA ban of 2,4-DNP in 1938 was driven by its razor-thin therapeutic index; the dose required to treat metabolic disease is dangerously close to the dose that induces lethal hyperthermia. Modern drug development circumvents this via two primary strategies:

-

Liver-Targeted Prodrugs: By designing compounds that are exclusively metabolized into active uncouplers by hepatic enzymes, systemic exposure is minimized. This prevents uncoupling in skeletal muscle, which is the primary driver of fatal hyperthermia[5].

-

Liposomal Encapsulation: Synthesizing highly lipophilic DNP esters (e.g., 2,4-DNP-C6) and loading them into liposomes dampens the Cmax (peak plasma concentration) and enables sustained release[4].

The Causality of the Esterification Choice: Why synthesize ester derivatives for liposomes? Free 2,4-DNP leaks rapidly from standard lipid bilayers due to its relatively low LogP and inherent protonophoric nature. By esterifying the phenolic hydroxyl group, the molecule becomes an inactive prodrug that stably anchors within the liposomal lipid bilayer. It relies entirely on intracellular esterases for activation post-endocytosis. This creates a self-validating delivery system where uncoupling cannot occur prematurely in the bloodstream.

Workflow for the synthesis and targeted release of liposomal DNP derivatives.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Synthesis and Liposomal Encapsulation of DNP Derivatives

Objective: To create a sustained-release formulation of substituted DNPs to widen the therapeutic window[6].

Step-by-Step Methodology:

-

Esterification: React 1-Bromo-5-methoxy-2,4-dinitrobenzene (or standard 2,4-DNP) with the desired carboxylic acid chloride (e.g., hexanoyl chloride for the C6 derivative) in the presence of triethylamine in anhydrous dichloromethane at 0°C.

-

Purification: Isolate the resulting ester via silica gel column chromatography using a hexane/ethyl acetate gradient. Verify structural integrity via 1 H-NMR.

-

Lipid Film Formation: Dissolve phospholipids (e.g., DSPC and DSPE-PEG-OMe at a 95/5 molar ratio) and the synthesized DNP-ester in chloroform in a round-bottom flask. Evaporate the solvent under reduced pressure to form a uniform thin lipid film.

-

Hydration: Hydrate the lipid film with 10 mM PBS (pH 7.4) at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour, vortexing intermittently to form multilamellar vesicles.

-

Extrusion: Extrude the suspension through a polycarbonate membrane (100 nm pore size) 11-15 times using a mini-extruder to yield homogenous unilamellar liposomes.

-

Validation: Measure encapsulation efficiency by dialyzing the unencapsulated prodrug against PBS and quantifying the retained DNP-ester via HPLC.

Protocol 2: In Vitro Assessment of Mitochondrial Uncoupling vs. Toxicity

Objective: To differentiate between true mitochondrial uncoupling and non-specific cytotoxicity[7]. Causality of Experimental Design: Measuring cell viability alone (e.g., via MTT assay) cannot distinguish between a toxic uncoupler and a non-specific metabolic poison. Combining viability assays with real-time respirometry (Seahorse XF Analyzer) provides a self-validating mechanism to confirm that ATP depletion is due to proton gradient dissipation, not ETC destruction.

Step-by-Step Methodology:

-

Cell Plating: Seed target cells (e.g., HepG2) in a 96-well Seahorse microplate at 20,000 cells/well. Incubate overnight.

-

Basal Respiration: Measure baseline Oxygen Consumption Rate (OCR).

-

ATP Synthase Inhibition: Inject Oligomycin (1 µM). OCR will drop, indicating the proportion of baseline respiration linked directly to ATP production.

-

Uncoupler Injection: Inject the substituted DNP formulation at varying concentrations (10-100 µM).

-

Validation Check: A true uncoupler will cause a rapid, dose-dependent spike in OCR (maximal respiration) as the ETC hyper-accelerates to restore the dissipated proton gradient.

-

-

Complex III Inhibition: Inject Antimycin A (0.5 µM) to shut down the ETC. OCR should immediately drop to non-mitochondrial baseline levels. If OCR remains high, the compound is causing assay interference or off-target oxidation, not true uncoupling[5].

-

Toxicity Correlation: In a parallel plate, treat cells with identical DNP concentrations for 48 hours and perform an Annexin V/PI flow cytometry assay to determine the apoptotic threshold. The therapeutic window is defined as the concentration range that maximizes OCR without inducing >10% apoptosis.

Physiological and Environmental Considerations in In Vivo Models

When translating substituted DNPs to in vivo models, environmental conditions dictate biological activity. For instance, in murine models, the anti-obesity efficacy of 2,4-DNP is heavily influenced by ambient temperature. Mice housed at thermoneutrality (30°C) show significant weight loss and improved energy homeostasis when treated with DNP. Conversely, mice housed at standard vivarium temperatures (22°C) show no weight loss, as the DNP-mediated heat generation simply substitutes for the animal's natural brown adipose tissue (BAT) thermogenesis[8].

Causality of Experimental Choice: Researchers must house murine models at thermoneutrality when evaluating chemical uncouplers; failing to do so will yield false-negative efficacy data due to compensatory physiological thermoregulation.

References

- Lipid solubility as a factor influencing the activity of uncoupling phenols.Maastricht University.

- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prost

- New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493.ACS Omega.

- The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality.PubMed Central (PMC).

- Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition.

- 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800.PubChem.

- 2,4-Dinitrophenol.Wikipedia.

- Application Notes and Protocols for the Preparation of 2,4-Dinitrophenol Deriv

Sources

- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 4-Chloro-2,6-dinitrophenol in Advanced Dye Manufacturing

Executive Summary

4-Chloro-2,6-dinitrophenol (4-CDNP; CAS: 88-87-9) is a highly reactive nitroaromatic compound that serves as a pivotal building block in the synthesis of azo dyes, sulfur dyes, and advanced neutral radical conductors[1]. Characterized by its dual nitro groups and a para-substituted chlorine atom relative to the phenolic hydroxyl, 4-CDNP exhibits unique electronic properties that make it an ideal precursor[2]. This application note details the mechanistic rationale, quantitative data, and validated protocols for utilizing 4-CDNP as a precursor for 4-chloro-2,6-diaminophenol, an essential intermediate in dye manufacturing[3].

Mechanistic Insights & Causality

In dye chemistry, the structural orientation of auxochromes (electron-donating groups like -OH and -NH₂) and chromophores (like -N=N-) dictates the photophysical properties of the final molecule.

-

Why 4-CDNP? The presence of two strongly electron-withdrawing nitro groups at the ortho positions drastically lowers the pKa of the phenolic proton (pKa ~1.7)[2]. This makes the molecule highly soluble in alkaline aqueous media, facilitating homogeneous reactions and easy manipulation during industrial processing.

-

Reduction Causality: The chemical reduction of the two -NO₂ groups to -NH₂ groups transforms the electron-deficient 4-CDNP into 4-chloro-2,6-diaminophenol, a highly electron-rich intermediate[3]. This diamine is highly susceptible to electrophilic attack, making it the perfect substrate for subsequent diazotization or cyclization reactions.

-

The Halogen Effect: The chlorine atom at the para position acts as a mild electron-withdrawing group via induction but donates electron density via resonance. In azo dyes, this halogen substitution shifts the absorption maximum (bathochromic shift) and improves the dye's wash fastness by increasing its hydrophobicity and affinity for synthetic fibers[4].

Application Workflows

-

Azo Dye Synthesis: 4-Chloro-2,6-diaminophenol undergoes bis-diazotization at 0–5 °C. The resulting diazonium salts are coupled with highly conjugated aromatic systems (e.g., naphthols or anilines) to yield complex polyazo dyes[1].

-

Functional Sulfur Dyes & Radical Conductors: The bishydrochloride salt of 4-chloro-2,6-diaminophenol can undergo a double Herz cyclization with sulfur monochloride (S₂Cl₂) to form semiquinone-bridged bisdithiazolyl radicals. These specialized structures are utilized as neutral radical conductors and advanced electronic pigments[3].

Quantitative Data

The following table summarizes the physicochemical properties and reaction parameters of 4-CDNP and its primary downstream derivatives.

| Compound | Molecular Weight | pKa | Reduction Yield (Sn/HCl) | Application in Dye Manufacturing |

| 4-Chloro-2,6-dinitrophenol | 218.55 g/mol | ~1.7 | N/A | Primary Starting Material |

| 4-Chloro-2,6-diaminophenol | 158.58 g/mol | ~4.5, 9.2 | 85 - 92% | Azo/Sulfur Dye Intermediate |

| Bisdithiazolyl Radical (Cl-sub) | 338.80 g/mol | N/A | 65% (from diamine) | Neutral Radical Conductor |

Experimental Protocols

Protocol 1: Reduction of 4-Chloro-2,6-dinitrophenol to 4-Chloro-2,6-diaminophenol

-

Self-Validating Step: The reaction's progress is visually validated by the transition from a dark orange/yellow solution (nitroaromatic) to a colorless/pale-pink solution (amine), followed by the precipitation of the amine hydrochloride salt.

-

Preparation: Suspend 10.0 g (45.7 mmol) of 4-CDNP in 100 mL of concentrated hydrochloric acid (37%) in a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer[3].

-

Reduction: Gradually add 25.0 g of granular tin (Sn) in small portions over 30 minutes. Caution: The reaction is highly exothermic. Maintain the temperature below 60 °C using an ice bath if necessary.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 2 hours until the yellow color completely dissipates, indicating the full reduction of the nitro groups[3].

-

Isolation: Cool the reaction mixture to 0 °C. The 4-chloro-2,6-diaminophenol precipitates as a bishydrochloride salt.

-

Purification: Filter the precipitate under a vacuum, wash with cold concentrated HCl, and dry under a vacuum over P₂O₅.

Protocol 2: Diazotization and Azo Coupling

-

Self-Validating Step: The formation of the diazonium salt is confirmed by a positive starch-iodide paper test (immediate blue-black color), ensuring a slight excess of nitrous acid is present to drive the reaction to completion.

-

Diazotization: Dissolve 5.0 g of 4-chloro-2,6-diaminophenol bishydrochloride in 50 mL of 1 M HCl. Cool the solution to 0–5 °C in an ice-salt bath.

-

Nitrous Acid Addition: Dropwise, add a pre-cooled solution of sodium nitrite (3.2 g in 15 mL H₂O) while maintaining the temperature strictly below 5 °C to prevent diazonium decomposition into phenols[1].

-

Coupling: Slowly add the cold diazonium solution to an alkaline solution of the coupling component (e.g., 2-naphthol dissolved in 10% NaOH) maintained at 0–5 °C.

-

Recovery: Stir for 1 hour as the deep-colored azo dye precipitates. Acidify the mixture slightly to ensure complete precipitation. Filter, wash with distilled water to remove salts, and dry in a desiccator.

Mandatory Visualization

Synthetic pathways of 4-Chloro-2,6-dinitrophenol in dye and radical conductor manufacturing.

References

-

EPA. "Industrial Process Profiles for Environmental Use: Chapter 7 - Organic Dyes and Pigments Industry." Environmental Protection Agency.[Link]

-

PubChem. "4-Chloro-2,6-dinitrophenol | C6H3ClN2O5 | CID 6952." National Center for Biotechnology Information. [Link]

-

ACS Publications. "Semiquinone-Bridged Bisdithiazolyl Radicals as Neutral Radical Conductors." Journal of the American Chemical Society.[Link]

-

EPA. "Investigation of Selected Potential Environmental Contaminants: Nitroaromatics." Environmental Protection Agency.[Link]

Sources

Application Note: High-Yield Recrystallization and Purification of 4-Chloro-2,6-dinitrophenol (CDNP)

Introduction and Mechanistic Rationale

4-Chloro-2,6-dinitrophenol (CDNP) is a highly electron-deficient aromatic compound frequently utilized in advanced organic synthesis, sensor development, and as a specialized pH indicator. Commercial grades of CDNP often contain residual isomers (e.g., 2-chloro-4,6-dinitrophenol) or unreacted precursors that can severely interfere with sensitive downstream applications.

Purification via recrystallization exploits the temperature-dependent solubility gradient of CDNP. Mechanistically, crystallographic studies reveal that the phenolic -OH group of CDNP is intramolecularly hydrogen-bonded to the coplanar nitro group[1]. This internal bonding limits intermolecular hydrogen bonding with highly polar protic solvents like water, making moderately polar organic solvents (e.g., methanol) or non-polar solvents (e.g., petroleum ether) the optimal thermodynamic environments for crystal lattice formation[1][2]. Furthermore, because CDNP acts as a strong oxygen acid that dissociates completely in water[1], the recrystallization environment must remain strictly neutral or slightly acidic to prevent the formation of highly soluble phenolate anions.

Physicochemical Properties

The following quantitative data establishes the baseline metrics for pure CDNP, which are critical for validating the success of the recrystallization protocol.

| Parameter | Value | Reference |

| IUPAC Name | 4-chloro-2,6-dinitrophenol | [3] |

| CAS Registry Number | 88-87-9 | [3] |

| Molecular Formula | C₆H₃ClN₂O₅ | [3] |

| Molecular Weight | 218.55 g/mol | [3] |

| Target Melting Point | 77.5 °C | [2] |

| Crystal Morphology | Colorless prisms | [1] |

Safety and Handling Precautions

Critical Hazard Warning: Dinitrophenols are highly toxic via inhalation, ingestion, and dermal contact. More importantly, polynitrated aromatics pose a severe explosion hazard when completely dry and subjected to thermal shock, friction, or confinement.

-

Action: Always handle CDNP behind a blast shield in a certified fume hood. Never heat dry CDNP crystals directly; all heating must be performed while the compound is fully solvated.

Experimental Workflow

Figure 1: Thermodynamic workflow for 4-Chloro-2,6-dinitrophenol recrystallization.

Step-by-Step Recrystallization Protocol

Phase 1: Solvent Selection & Dissolution

-

Procedure: Transfer 10.0 g of crude CDNP into a 250 mL Erlenmeyer flask. Add 50 mL of HPLC-grade methanol. Heat the suspension gently on a stirring hotplate to 60 °C until the solid is fully dissolved.

-

Causality: Methanol provides a steep temperature-solubility curve. The low boiling point of methanol (64.7 °C) minimizes the risk of thermal degradation of the dinitrophenol during the dissolution phase, while its moderate polarity perfectly accommodates the intramolecularly hydrogen-bonded state of CDNP[1].

Phase 2: Hot Filtration

-

Procedure: Rapidly filter the near-boiling solution through a stemless funnel equipped with fluted filter paper into a pre-warmed receiving flask.